molecular formula C11H14N2O2 B8478501 2-(Hydroxyimino)-N-[2-(propan-2-yl)phenyl]acetamide CAS No. 57816-95-2

2-(Hydroxyimino)-N-[2-(propan-2-yl)phenyl]acetamide

Cat. No. B8478501
M. Wt: 206.24 g/mol
InChI Key: SGGRZOUTFZRJBZ-UHFFFAOYSA-N
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Patent
US07446122B2

Procedure details

In a 2-1 round-bottomed flask are placed water (1000 ml), followed by chloral hydrate (49 g, 0.30 mol), anhydrous sodium sulfate (225 g), 2-isopropylaniline (50 g, 0.37 mol), concentrated hydrochloric acid (22 ml, 0.26 mol), hydroxylamine hydrochloride (57 g, 0.81 mol). The solution was boiled for 3 hr, cooled, quenched with water, and extracted with ethyl acetate. The extracts were dried over MgSO4, and evaporated. The residue was purified by elution from a silica gel column with hexane/EtOAc (7:3) to afford the product (26.7 g, 35%). 1H NMR (300 MHz, CDCl3) δ 8.28 (br, NH), 7.88 (dd, 1H), 7.82 (b, NOH), 7.63 (s, N═CH), 7.24 (m, 3H), 3.04 (m, 1H), 1.27 (d, 6H); ESI (+) MS m/e=207 (MH+), ESI (−) MS m/e=205 (MH−).
Quantity
49 g
Type
reactant
Reaction Step One
Quantity
225 g
Type
reactant
Reaction Step Two
Quantity
50 g
Type
reactant
Reaction Step Three
Quantity
22 mL
Type
reactant
Reaction Step Four
Quantity
57 g
Type
reactant
Reaction Step Five
Name
Quantity
1000 mL
Type
solvent
Reaction Step Six
Yield
35%

Identifiers

REACTION_CXSMILES
Cl[C:2](Cl)(Cl)[CH:3]([OH:5])O.S([O-])([O-])(=O)=O.[Na+].[Na+].[CH:15]([C:18]1[CH:24]=[CH:23][CH:22]=[CH:21][C:19]=1[NH2:20])([CH3:17])[CH3:16].Cl.Cl.[NH2:27][OH:28]>O>[OH:28][N:27]=[CH:2][C:3]([NH:20][C:19]1[CH:21]=[CH:22][CH:23]=[CH:24][C:18]=1[CH:15]([CH3:17])[CH3:16])=[O:5] |f:1.2.3,6.7|

Inputs

Step One
Name
Quantity
49 g
Type
reactant
Smiles
ClC(C(O)O)(Cl)Cl
Step Two
Name
Quantity
225 g
Type
reactant
Smiles
S(=O)(=O)([O-])[O-].[Na+].[Na+]
Step Three
Name
Quantity
50 g
Type
reactant
Smiles
C(C)(C)C1=C(N)C=CC=C1
Step Four
Name
Quantity
22 mL
Type
reactant
Smiles
Cl
Step Five
Name
Quantity
57 g
Type
reactant
Smiles
Cl.NO
Step Six
Name
Quantity
1000 mL
Type
solvent
Smiles
O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
cooled
CUSTOM
Type
CUSTOM
Details
quenched with water
EXTRACTION
Type
EXTRACTION
Details
extracted with ethyl acetate
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The extracts were dried over MgSO4
CUSTOM
Type
CUSTOM
Details
evaporated
CUSTOM
Type
CUSTOM
Details
The residue was purified by elution from a silica gel column with hexane/EtOAc (7:3)

Outcomes

Product
Details
Reaction Time
3 h
Name
Type
product
Smiles
ON=CC(=O)NC1=C(C=CC=C1)C(C)C
Measurements
Type Value Analysis
AMOUNT: MASS 26.7 g
YIELD: PERCENTYIELD 35%
YIELD: CALCULATEDPERCENTYIELD 43.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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